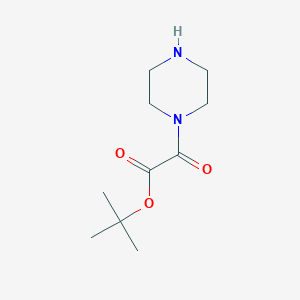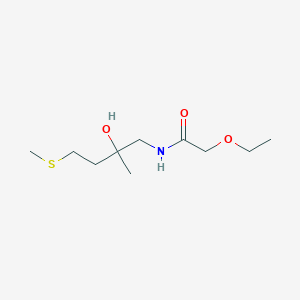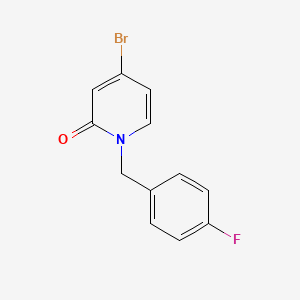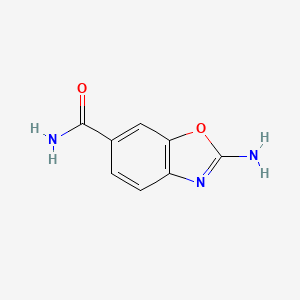
N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide and related compounds involves multiple steps, including conjugate additions, intramolecular acylation, and nucleophilic substitution reactions. Techniques such as the Ugi four-component reaction have been employed to synthesize structurally related N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives as β-secretase (BACE1) inhibitors, showcasing the versatility of multi-component reactions in creating complex molecules efficiently (Edraki et al., 2015).
Molecular Structure Analysis
X-ray diffraction studies have confirmed the absolute configurations of structurally similar compounds, such as 1-(8-chloro-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-yl)piperazine derivatives, providing insight into the stereochemistry and molecular conformation of these molecules (Peeters et al., 1994). This analysis is crucial for understanding the compound's interactions and stability.
Chemical Reactions and Properties
The compound's chemical reactivity has been explored through various synthetic routes, including reactions with acetylenic sulfones and β and γ-chloroamines, leading to the formation of cyclic enamine sulfones and demonstrating its potential for creating a wide array of cyclic and acyclic structures (Back & Nakajima, 2000).
Physical Properties Analysis
The physical properties of related compounds, particularly polyamides derived from similar ether diamine monomers containing cyclohexane structures, have been studied, revealing good solubility in polar organic solvents and the ability to form transparent, flexible, and tough films. This suggests that this compound could exhibit similar desirable physical properties (Yang, Hsiao, & Yang, 1999).
Chemical Properties Analysis
Explorations into the chemical properties of N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides, which share a resemblance in structural complexity and functional groups, have shown a variety of antimicrobial activities. This highlights the potential chemical functionality and application spectrum of this compound in the field of antimicrobial research (Gein et al., 2007).
科学的研究の応用
Synthesis and Chemical Properties
N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide's applications in scientific research are diverse, spanning various fields of chemistry and pharmacology. Its significance lies in its role as a precursor in synthesizing complex molecules and its involvement in studying biological processes.
Synthesis of N,S-Containing Heterocycles : One application of similar compounds involves the synthesis of N,S-containing heterocycles. For example, the Mannich reaction with derivatives like piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate has been used to form tetraazatricyclo derivatives in yields of 36–52% (Dotsenko, Krivokolysko, & Litvinov, 2012).
Hydrogen Bonding Studies : The study of hydrogen bonding in anticonvulsant enaminones provides insights into molecular interactions critical for drug design. For instance, the crystal structures of anticonvulsant enaminones revealed specific hydrogen bond formations and molecular conformations, offering clues for designing more effective anticonvulsants (Kubicki, Bassyouni, & Codding, 2000).
Anti-Angiogenic and DNA Cleavage Studies : The synthesis and characterization of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives demonstrated significant anti-angiogenic and DNA cleavage activities. These findings highlight the potential therapeutic applications of these compounds in cancer treatment by inhibiting angiogenesis and inducing DNA damage in cancer cells (Kambappa et al., 2017).
作用機序
将来の方向性
Piperidine and its derivatives continue to be a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years . The development of new synthesis methods and the discovery of new pharmacological applications are ongoing.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide involves the reaction of 4-bromo-N-cyclohexyl-N-methylbiphenyl-3-carboxamide with piperidine-1-sulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromo-N-cyclohexyl-N-methylbiphenyl-3-carboxamide", "piperidine-1-sulfonyl chloride", "base (e.g. triethylamine)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Add piperidine-1-sulfonyl chloride to a solution of 4-bromo-N-cyclohexyl-N-methylbiphenyl-3-carboxamide in a solvent such as dichloromethane.", "Add a base such as triethylamine to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with a suitable solvent and purify it by column chromatography or recrystallization." ] } | |
CAS番号 |
1226432-39-8 |
分子式 |
C23H15F3N4O4S |
分子量 |
500.45 |
IUPAC名 |
3-(2-methylphenyl)-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H15F3N4O4S/c1-13-4-2-3-5-16(13)30-21(31)19-17(10-11-35-19)29(22(30)32)12-18-27-20(28-34-18)14-6-8-15(9-7-14)33-23(24,25)26/h2-11H,12H2,1H3 |
InChIキー |
JJDCPCULZDPFEP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2498318.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2498319.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2498321.png)




![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2498327.png)



![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2498335.png)
![methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2498339.png)